3-(3-{[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
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Overview
Description
3-(3-{[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is a complex organic compound that features a unique combination of benzimidazole, oxadiazole, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and oxadiazole intermediates, followed by their coupling with the benzothiophene derivative under specific reaction conditions. Common reagents used in these steps include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The chlorine atom in the benzimidazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
3-(3-{[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-{[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-benzimidazole: Shares the benzimidazole core structure.
1,2,4-oxadiazole: Contains the oxadiazole ring.
Uniqueness
What sets 3-(3-{[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide apart is the combination of these three distinct moieties in a single molecule, which can result in unique chemical and biological properties .
Properties
Molecular Formula |
C22H19ClN6O2S2 |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
3-[3-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |
InChI |
InChI=1S/C22H19ClN6O2S2/c23-12-5-6-15-16(9-12)26-22(25-15)32-11-18-27-20(31-29-18)8-7-19(30)28-21-14(10-24)13-3-1-2-4-17(13)33-21/h5-6,9H,1-4,7-8,11H2,(H,25,26)(H,28,30) |
InChI Key |
OLJNEIQICRFLRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=NC(=NO3)CSC4=NC5=C(N4)C=C(C=C5)Cl)C#N |
Origin of Product |
United States |
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